molecular formula C13H24O11 B1248817 4-O-Methylgalactinol CAS No. 75589-40-1

4-O-Methylgalactinol

Cat. No.: B1248817
CAS No.: 75589-40-1
M. Wt: 356.32 g/mol
InChI Key: RSYNCMYDVZFZBP-KEUHYNFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-Methylgalactinol, also known as D-galactosylononitol or galactosyl sequoyitol, belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound can be biosynthesized from myo-inositol. Outside of the human body, this compound can be found in pulses. This makes this compound a potential biomarker for the consumption of this food product.
3-(alpha-D-galactosyl)ononitol is a cyclitol ether that is D-myo-inositol carrying methyl and alpha-D-galactosyl substituents at positions 4 and 3 respectively. It is an alpha-D-galactoside, a monosaccharide derivative and a cyclitol ether. It derives from a myo-inositol.

Scientific Research Applications

1. Role in Plant Polysaccharide Synthesis

4-O-Methylgalactinol plays a role in the synthesis of plant polysaccharides. Specifically, it is involved in the decoration of sidechains in matrix glycans like glucuronoxylan and arabinogalactan protein with 4-O-methyl glucuronosyl residues. These modifications affect the physical properties of wall glycopolymers, impacting their biological functions and interactions with other wall polymers. Research by Smith et al. (2020) provides insight into these processes, particularly in the context of cell wall synthesis.

2. Antimicrobial Activity

A study on Phyllanthus polyphyllus L. revealed that 4-O-methylgallic acid, a variant of this compound, exhibits significant antimicrobial activity against various foodborne pathogenic bacteria and yeasts. This suggests its potential as an antimicrobial agent for controlling food-related pathogens Abhishek et al., 2019.

3. Antiangiogenic Activity

4-O-Methylgallic acid isolated from Canavalia gladiata, a dietary legume, demonstrates potent antiangiogenic activity. This compound inhibits endothelial cell invasion and tube formation, suggesting its potential as a non-toxic and biologically safe agent for treating angiogenesis-related diseases Jeon et al., 2005.

4. Inflammation Suppression

Research shows that 4-O-methylgallic acid can suppress inflammation-associated gene expression by inhibiting redox-based NF-kappaB activation. This involves blocking the production of inflammatory mediators in response to stimuli, indicating its potential benefits in treating endotoxemia Na et al., 2006.

Properties

CAS No.

75589-40-1

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(1S,2S,3S,4R,5S,6S)-5-methoxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4-tetrol

InChI

InChI=1S/C13H24O11/c1-22-11-8(19)6(17)7(18)9(20)12(11)24-13-10(21)5(16)4(15)3(2-14)23-13/h3-21H,2H2,1H3/t3-,4+,5+,6+,7+,8-,9+,10-,11+,12+,13-/m1/s1

InChI Key

RSYNCMYDVZFZBP-KEUHYNFLSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O

SMILES

COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.